2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole
Overview
Description
2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromine atom and a methoxyphenoxy group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole typically involves the reaction of 4-methoxyphenol with 2-bromo-1,3,4-thiadiazole. The reaction is carried out under controlled conditions, often using a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium carbonate, sodium hydroxide, and various nucleophiles. The reaction is typically carried out in an organic solvent such as dimethylformamide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in compounds such as 2-amino-5-(4-methoxyphenoxy)-1,3,4-thiadiazole.
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms of the original compound, potentially with the bromine atom removed.
Scientific Research Applications
2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,3,4-thiadiazole: Lacks the methoxyphenoxy group, resulting in different reactivity and applications.
5-(4-Methoxyphenoxy)-1,3,4-thiadiazole:
2-Chloro-5-(4-methoxyphenoxy)-1,3,4-thiadiazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and biological activity.
Uniqueness
2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole is unique due to the combination of the bromine atom and the methoxyphenoxy group. This specific arrangement imparts distinct chemical properties, making it valuable for various research applications and differentiating it from other thiadiazole derivatives.
Properties
IUPAC Name |
2-bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c1-13-6-2-4-7(5-3-6)14-9-12-11-8(10)15-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYHIUZFXAIOME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NN=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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